2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it useful in areas such as drug discovery, material science, and agricultural research. In
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is not fully understood. However, studies have shown that this compound interacts with various biomolecules such as enzymes, proteins, and DNA, leading to the inhibition of their activity. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate can affect various biochemical and physiological processes in living organisms. In animal studies, this compound has been shown to affect the liver and kidney function, leading to changes in the levels of various biomarkers. This compound has also been shown to affect the immune system, leading to changes in the levels of various cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments include its unique properties, such as its antibacterial, antifungal, and anticancer properties. This compound is also relatively easy to synthesize, and various modifications can be made to improve its yield and purity.
The limitations of using 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method to improve the yield and purity of the product.
3. Studies to investigate the potential use of this compound as a treatment for various diseases such as Alzheimer's and Parkinson's disease.
4. Studies to investigate the potential use of this compound as a sensor for detecting environmental pollutants.
5. Studies to investigate the potential use of this compound as a pesticide.
Conclusion:
In conclusion, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it useful in areas such as drug discovery, material science, and agricultural research. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, hydrazine hydrate, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields the desired product in good yields. The synthesis of this compound has been well established, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. In drug discovery, this compound has been shown to possess antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and liquid crystals. This compound has also been studied for its potential use as a sensor for detecting various environmental pollutants.
In agricultural research, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been shown to possess insecticidal properties and has been studied for its potential use as a pesticide.
properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
[2-(3-acetyl-2-phenyl-2H-1,3,4-oxadiazol-5-yl)-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(22)21-18(13-6-4-3-5-7-13)25-17(20-21)15-10-14(19)8-9-16(15)24-12(2)23/h3-10,18H,1-2H3 |
InChI Key |
NEVUXGZKLDGTSE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.